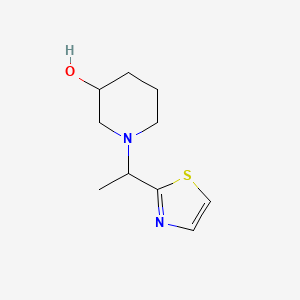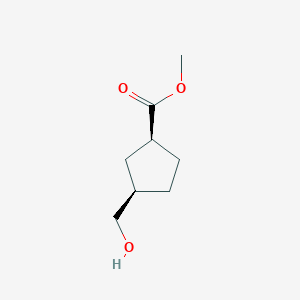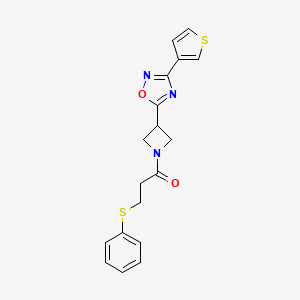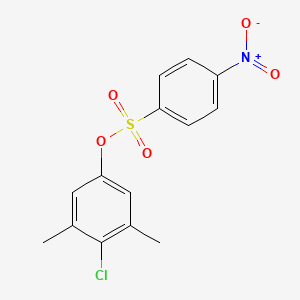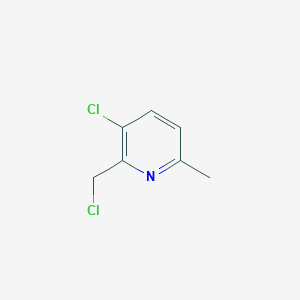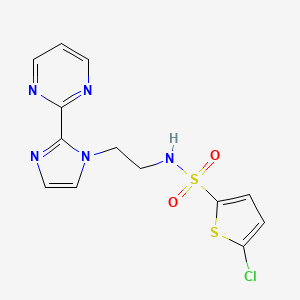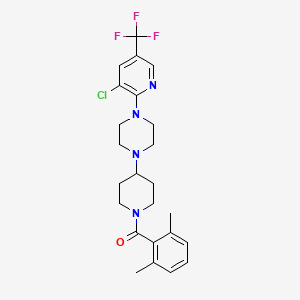
1-(4-acétylphényl)-N-(cyclopropylméthyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with an acetylphenyl group and a cyclopropylmethyl group
Applications De Recherche Scientifique
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Méthodes De Préparation
The synthesis of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, while the cyclopropylmethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation and strong bases for the substitution .
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and controlled synthesis process .
Analyse Des Réactions Chimiques
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized.
Mécanisme D'action
The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
N-(cyclopropylmethyl)piperidine-4-carboxamide: Does not have the acetylphenyl group, affecting its biological activity and applications.
The presence of both the acetylphenyl and cyclopropylmethyl groups in 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide provides a unique profile that can be leveraged in various research and industrial applications.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFHNMPGCHTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
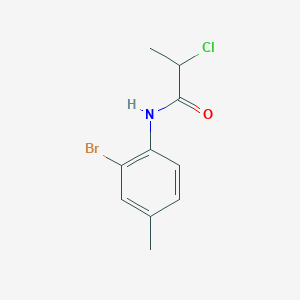
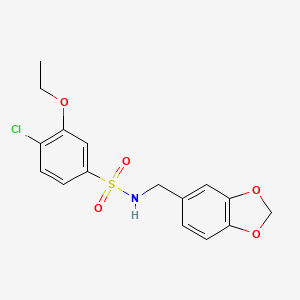
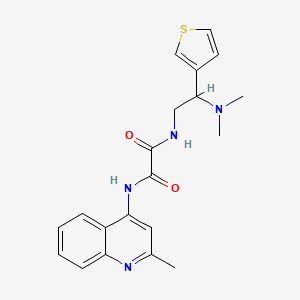
![ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B2384399.png)
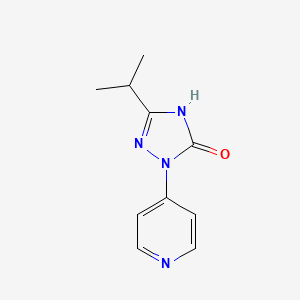
![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)
